molecular formula C16H14OS B1593389 2,3-Dihydro-5,6-diphenyl-1,4-oxathiin CAS No. 58041-19-3

2,3-Dihydro-5,6-diphenyl-1,4-oxathiin

Cat. No. B1593389
Key on ui cas rn: 58041-19-3
M. Wt: 254.3 g/mol
InChI Key: GZVBPNSXCWYLJU-UHFFFAOYSA-N
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Patent
US04263442

Procedure details

Benzoin (106 g, 0.5 mole), 2-mercaptoethanol (43 g, 0.55 mole), and p-toluenesulfonic acid (pTSA) (5 g) are charged into a 2-liter 3-neck flask. n-Butanol (1200 mL) is added and the mixture stirred with a mechanical stirrer. The reaction is heated to reflux and the distillate passed through a vacuum-jacketed column (18 in by 3/4 in) packed with porcelain saddles. A Dean-Stark trap is placed at the top of the column to assist in the separation of the aqueous layer from the butanol/water azeotrope. After water ceases to separate, distillate is slowly removed until the vapor temperature at the top of the column reaches 117°-118°, the boiling point of dry n-butanol. The reaction mixture is cooled and seeded, and the crystalline product separated by filtration. The filtrate is returned to the reactor along with further amounts of benzoin, 2-mercaptoethanol, and pTSA as specified above. Sufficient n-butanol is added to make up for that removed in the prior reaction. When the procedure is repeated five times, the overall isolated yield of 2,3 -dihydro-5,6-diphenyl-1,4-oxathiin is 76% of theoretical.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)O)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[SH:17][CH2:18][CH2:19]O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)CCC>[C:11]1([C:9]2[S:17][CH2:18][CH2:19][O:8][C:7]=2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C(O)C1=CC=CC=C1
Name
Quantity
43 g
Type
reactant
Smiles
SCCO
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
1200 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to assist in the separation of the aqueous layer from the butanol/water
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
distillate is slowly removed until the vapor temperature at the top of the column
CUSTOM
Type
CUSTOM
Details
reaches 117°-118°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the crystalline product separated by filtration
ADDITION
Type
ADDITION
Details
Sufficient n-butanol is added
CUSTOM
Type
CUSTOM
Details
that removed in the prior
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SCCOC1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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